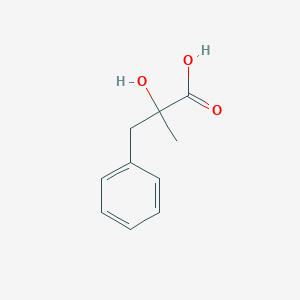
2-Hydroxy-2-methyl-3-phenylpropanoic acid
Vue d'ensemble
Description
2-Hydroxy-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxyl group and a methyl group on the second carbon atom, as well as a phenyl group on the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
It is known to be a metabolite of phenylalanine , which plays a crucial role in the biosynthesis of other amino acids, neurotransmitters, and bioactive compounds in the body.
Mode of Action
It is known to be a radical photoinitiator (pi) molecule that can be used in the crosslinking of polymers by the exposure of uv radiation .
Biochemical Pathways
2-Hydroxy-2-methyl-3-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . It is also involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid .
Pharmacokinetics
Its molecular weight of 1802005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to be used in the development of uv curable resins for exterior coating applications , indicating its potential utility in materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a radical photoinitiator, its activity is dependent on exposure to UV radiation . Other factors such as pH, temperature, and the presence of other compounds could also potentially influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methyl-3-phenylpropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with acetone in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acid . Another method involves the reaction of benzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-phenylpropanoic acid or 2-methyl-3-phenylpropanone.
Reduction: Formation of 2-hydroxy-2-methyl-3-phenylpropanol.
Substitution: Formation of 2-chloro-2-methyl-3-phenylpropanoic acid or 2-bromo-2-methyl-3-phenylpropanoic acid.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methyl-3-phenylpropanoic acid can be compared with other similar compounds, such as:
3-Hydroxy-2-methyl-3-phenylpropanoic acid: Similar structure but with the hydroxyl group on the third carbon atom.
2-Hydroxy-3-phenylpropanoic acid: Lacks the methyl group on the second carbon atom.
2-Methyl-3-phenylpropanoic acid: Lacks the hydroxyl group on the second carbon atom.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBMVNOBCIJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


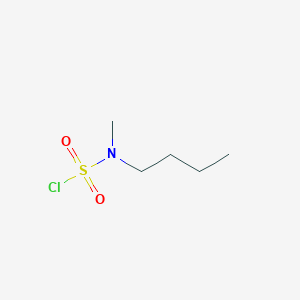

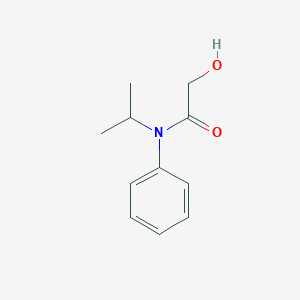
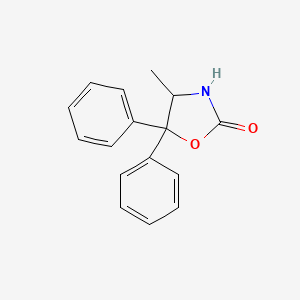
![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)
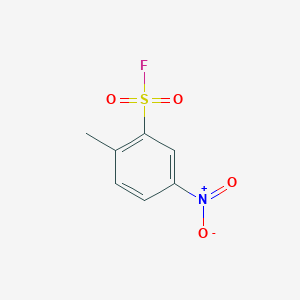

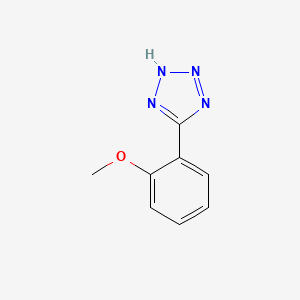
![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)
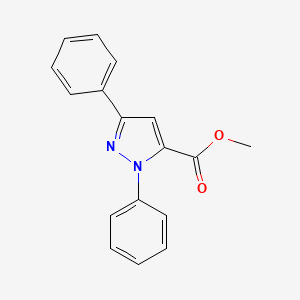

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)

